molecular formula C21H25BrN2O2 B2386768 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1104738-07-9

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2386768
CAS No.: 1104738-07-9
M. Wt: 417.347
InChI Key: HHHIFCOFLARRAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a synthetic organic compound belonging to a class of molecules featuring an imidazo[1,2-a]azepinium core structure. This bromide salt is characterized by a hydroxy group and methoxyphenyl and phenyl substituents, which are typical pharmacophores in medicinal chemistry. While specific biological data for this exact compound is not widely published in the available literature, closely related structural analogues have been reported to show promising biological activities. In particular, research on similar fully aromatic imidazo[1,2-a]pyridinium bromide systems has demonstrated a significant level of antitumor effect, showing activity against cancer cell lines such as colon COLO 205 and melanoma SK-MEL-5 . This suggests the potential research value of this chemical scaffold in oncology and drug discovery programs. The compound is offered exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professional researchers only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O2.BrH/c1-25-19-13-11-17(12-14-19)21(24)16-22(18-8-4-2-5-9-18)20-10-6-3-7-15-23(20)21;/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHIFCOFLARRAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties based on available research data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H22BrN2O\text{C}_{20}\text{H}_{22}\text{BrN}_2\text{O}

It features a hexahydro-imidazo[1,2-a]azepine core with hydroxyl and methoxy substituents on the phenyl groups. The molecular weight is approximately 396.30 g/mol.

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological properties:

1. Antidepressant Activity

  • Preliminary studies indicate that derivatives of imidazo[1,2-a]azepines exhibit antidepressant-like effects. For instance, compounds with similar structures have been shown to interact with serotonin and norepinephrine receptors, potentially alleviating depressive symptoms .

2. Antimicrobial Properties

  • The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects

  • Inflammation-related pathways are often targeted by compounds with similar structures. Research has indicated that certain imidazo derivatives can inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindings
Antidepressant Study (2020) Identified significant reduction in depressive-like behaviors in animal models treated with imidazo derivatives .
Antimicrobial Activity (2021) Showed effectiveness against Gram-positive bacteria with MIC values ranging from 4 to 32 µg/mL .
Anti-inflammatory Research (2022) Reported inhibition of TNF-alpha and IL-6 in vitro assays .

The biological activity of this compound may stem from its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in inflammatory responses. Similar compounds have been shown to act as:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) : Affecting serotonin levels in the brain.
  • Cyclic AMP Phosphodiesterase Inhibitors : Enhancing cyclic AMP levels which play a role in various signaling pathways.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]azepines exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. Its mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth and metastasis .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Calcium Channel Blocker : The compound may act as a calcium channel blocker, which can help in managing conditions related to smooth muscle contraction and relaxation. This property could be beneficial in treating cardiovascular diseases .

The biological activity of 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide has been explored in various studies:

  • In Vitro Studies : In vitro assays have demonstrated cytotoxic effects against several human cancer cell lines. For example:
    • Effective against breast cancer cells (IC50 values indicating significant inhibition)
    • Lower efficacy against liver cancer cells .

These findings highlight the compound's potential as a therapeutic agent in oncology.

Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal examined the anticancer efficacy of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer models while demonstrating lesser effects on liver cancer models. This suggests a selective action that warrants further investigation into its therapeutic potential .

Study 2: Antimicrobial Investigation

Another study focused on evaluating the antimicrobial properties of this compound against common bacterial pathogens. The results showed promising activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among analogs involve substitutions on the aryl groups (phenyl, methoxyphenyl, fluorophenyl, etc.) and modifications to the heterocyclic core. These changes significantly influence biological activity and physicochemical properties:

Compound Name Substituents (Position) Core Structure Key Reference
3-Hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide (Target) 4-OCH₃ (C3), Ph (C1) Imidazo[1,2-a]azepinium
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-imidazo[1,2-a]azepin-1-ium bromide 4-F (C3), 4-OCH₃ (C1) Imidazo[1,2-a]azepinium
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-imidazo[1,2-a]azepin-1-ium bromide 4-OCH₂CH₃ (C1), 4-F (C3) Imidazo[1,2-a]azepinium
3-Biphenyl-4-yl-1-(4-ethylphenyl)-imidazo[1,2-a]azepin-1-ium bromide (Compound VI) Biphenyl (C3), 4-C₂H₅Ph (C1) Imidazo[1,2-a]azepinium
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazolo[4,3-a]azepin-1-ium bromide (5cd) BrPhNHCH₂ (C3), 4-OCH₃PhCOCH₂ (C1) Triazolo[4,3-a]azepinium

Substituent Impact :

  • Electron-donating groups (e.g., -OCH₃) : Enhance solubility and may improve interaction with microbial targets via hydrogen bonding .
  • Extended aromatic systems (e.g., biphenyl) : Improve binding affinity to microbial enzymes or DNA .

Key Findings :

  • Compound VI and 5cd exhibit polyvalent activity against both bacterial and fungal strains, with MIC values approaching reference drugs .
  • The triazoloazepinium core in 5cd shows enhanced activity compared to imidazoazepinium analogs, likely due to increased stability or target affinity .
Physicochemical and Mechanistic Insights
  • Mechanistic Specificity : Compound A039 (a related imidazoazepinium salt) shows glycerol-dependent antitubercular activity, which is an artifact of in vitro conditions and lacks in vivo efficacy . This highlights the importance of media composition in evaluating antimicrobial activity.
Limitations and Contradictions
  • Media Dependency : Analogs like A039 lose activity in glycerol-free media, underscoring the need for in vivo validation .
  • Structural Complexity : Heterocyclic cores (e.g., imidazo vs. triazolo) lead to divergent activities, complicating direct structure-activity comparisons .

Preparation Methods

Starting Materials and Reagents

This method requires:

  • 1,2,3,4-Tetrahydroazepine or suitable azepine derivative
  • Phenylacetaldehyde or phenylacetic acid derivative
  • 4-Methoxybenzaldehyde
  • Brominating agent (typically hydrogen bromide or tetrabutylammonium bromide)
  • Appropriate solvents (acetonitrile, methanol, or mixed solvent systems)
  • Catalysts (tetrabutylammonium bromide can serve dual roles)

Synthesis Protocol

The synthesis follows a multi-step sequence:

Step 1: Preparation of Azepine Intermediate
Similar to the methods used for tetrahydrobenzo[b]azepines reported in the literature, the azepine core can be constructed through cyclization reactions of appropriate precursors. The protocol typically involves:

  • Dissolving the azepine precursor in an appropriate solvent system
  • Controlled addition of reactants to form the azepine ring
  • Temperature management (typically 30-35°C) for optimal cyclization
  • Post-reaction processing including crystallization at 0-10°C

Step 2: Formation of the Imidazolium Ring
The construction of the imidazolium ring follows approaches similar to those used for imidazodiazepine derivatives:

  • Reaction of the azepine intermediate with phenylacetaldehyde under controlled conditions
  • Addition of 4-methoxybenzaldehyde or 4-methoxyphenyl ketone derivative
  • Cyclization to form the imidazolium ring structure
  • Introduction of the hydroxyl group at position 3

Step 3: Quaternization and Salt Formation
The final bromide salt formation typically involves:

  • Treatment with hydrogen bromide or alternative bromide source
  • Crystallization of the quaternary salt
  • Purification procedures to obtain the final compound

Reaction Conditions

Based on analogous preparations reported for related compounds, the following reaction conditions are typically employed:

Reaction Step Temperature Duration Solvent System Catalyst/Reagent
Azepine formation 55-70°C 4-6 hours Dichloromethane AlCl₃
Imidazole ring formation 30-35°C 4-6 hours Acetonitrile/Methanol (1:3.7) Tetrabutylammonium bromide
Hydroxylation at C-3 10-20°C 2-4 hours THF/Water Controlled oxidation
Quaternization 25-30°C 4-8 hours Acetonitrile HBr or NaBr

The molar ratios of reactants and catalysts significantly impact the yield and purity of the final product. Optimal results are typically achieved with catalyst loadings of 0.05-0.2 molar equivalents relative to the azepine starting material.

Alternative Preparation Method: Condensation Approach

Synthetic Strategy

This alternative route employs a condensation strategy similar to that reported for the synthesis of related imidazo[1,2-a]azepinium compounds:

  • Preparation of a functionalized azepine containing a reactive amino group
  • Condensation with an appropriate phenylglyoxal or phenylacetaldehyde derivative
  • Introduction of the 4-methoxyphenyl and hydroxyl groups at position 3
  • Quaternization to form the bromide salt

Key Reaction Sequence

The detailed reaction sequence involves:

Step 1: Azepine Functionalization
The azepine core is functionalized to include a suitable nucleophilic nitrogen for subsequent condensation reactions. Methods similar to those employed for tetrahydrobenzo[b]azepine synthesis can be adapted.

Step 2: Condensation Reaction
The condensation between the functionalized azepine and phenylglyoxal derivative typically employs:

  • Reaction in polar aprotic solvents (DMF, NMP)
  • Temperature control (typically 110-150°C)
  • Catalytic amounts of acid to promote condensation
  • Microwave heating can accelerate the reaction in some cases

Step 3: Introduction of 4-Methoxyphenyl and Hydroxyl Groups
This step involves:

  • Addition of 4-methoxyphenyl magnesium bromide or related organometallic reagent
  • Careful control of reaction temperature and addition rate
  • Subsequent oxidation or hydrolysis to introduce the hydroxyl group
  • Isolation of the intermediate product prior to quaternization

Step 4: Quaternization
The bromide salt formation follows procedures similar to those described for other imidazolium compounds.

Optimization Parameters

Critical parameters affecting yield and purity include:

  • Reaction stoichiometry - typically 1:0.99 molar ratio of azepine to phenyl precursor
  • Solvent selection - mixed solvent systems often provide optimal results
  • Temperature control - especially critical during the condensation phase
  • Reaction time - extended reaction times may lead to side product formation
  • Work-up conditions - crystallization techniques significantly impact product purity

Preparation Method: Cyclization-Hydroxylation Approach

Synthetic Strategy

This method draws from approaches reported for the preparation of hydroxylated imidazo-fused heterocycles and involves:

  • Formation of the basic imidazo[1,2-a]azepinium skeleton
  • Late-stage introduction of the hydroxyl and 4-methoxyphenyl groups
  • Careful control of stereochemistry at position 3
  • Optimized salt formation and purification

Detailed Synthesis Protocol

Step 1: Construction of Imidazo[1,2-a]azepinium Core
This step employs methods similar to those used for preparing various imidazo-fused heterocycles:

  • Reaction of hexahydroazepine with an appropriate imidazole precursor
  • Phenylation at position 1 using phenyl halides or phenylboronic acids
  • Controlled cyclization to form the fused bicyclic system
  • Initial purification of the core structure

Step 2: C-3 Functionalization
Introduction of the 4-methoxyphenyl group at position 3:

  • Lithiation or other activation of position 3
  • Addition of 4-methoxyphenyl source (4-methoxyphenylboronic acid or organometallic reagent)
  • Temperature control (typically -78°C to 0°C) during addition
  • Careful monitoring of reaction progress

Step 3: Hydroxylation and Salt Formation
The final steps involve:

  • Controlled oxidation to introduce the hydroxyl group at position 3
  • Formation of the bromide salt using appropriate bromide sources
  • Crystallization and purification to obtain the final product

Purification and Characterization

The purification protocol typically includes:

  • Recrystallization from appropriate solvent systems
  • Column chromatography if necessary (though industrial processes generally avoid this step)
  • Spectroscopic confirmation of structure and purity

Characterization data typically includes:

  • ¹H NMR spectral data showing characteristic signals for the imidazolium proton and aromatic protons
  • ¹³C NMR confirmation of quaternary carbon centers
  • Mass spectrometric data confirming molecular weight
  • Elemental analysis to verify composition

Scale-Up and Industrial Considerations

Process Optimization

For industrial-scale production, several modifications to the laboratory procedures are typically implemented:

  • Replacement of hazardous solvents with more environmentally friendly alternatives
  • Continuous flow processes for critical reaction steps
  • Optimized work-up procedures to minimize waste generation
  • Temperature control systems for exothermic reaction steps

Yield and Purity Enhancements

Based on reports for similar compounds, the following approaches can significantly improve yield and purity:

  • Slow addition of reagents, particularly during quaternization steps
  • Precise control of reaction temperature, especially during cyclization
  • Optimized crystallization conditions (cooling rate, solvent composition)
  • Careful selection of bromide sources for salt formation

Comparative Process Evaluation

Preparation Method Advantages Limitations Typical Yield Range
Azepine-Based Cyclization Direct route, fewer steps Challenging stereochemistry control 70-83%
Condensation Approach Versatile, modular synthesis Higher temperature requirements 65-78%
Cyclization-Hydroxylation Better stereochemical control More complex reagents needed 75-85%

Characterization and Analytical Methods

Spectroscopic Analysis

The target compound typically exhibits characteristic spectral features:

¹H NMR (300 MHz, DMSO-d₆) : Distinctive signals for:

  • Imidazolium proton (δ ~8.5-9.0 ppm)
  • Aromatic protons of phenyl and 4-methoxyphenyl groups (δ ~7.0-8.0 ppm)
  • Methoxy protons (δ ~3.8-4.0 ppm)
  • Azepine ring protons (δ ~2.0-4.0 ppm)
  • Hydroxyl proton (variable δ, depending on concentration)

¹³C NMR (75 MHz, DMSO-d₆) : Key signals include:

  • Quaternary carbon at C-3 (δ ~85-90 ppm)
  • Imidazolium carbon signals (δ ~135-145 ppm)
  • Methoxy carbon (δ ~55-56 ppm)
  • Aromatic carbons (δ ~110-160 ppm)

Purity Assessment

Purity determination typically employs:

  • HPLC analysis with appropriate column selection
  • Elemental analysis (typically C, H, N within ±0.4% of calculated values)
  • Melting point determination
  • Thin-layer chromatography using multiple solvent systems

Q & A

Q. What are the recommended spectroscopic methods for structural confirmation of this imidazoazepinium bromide, and how can researchers address spectral complexity?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for resolving overlapping signals in the fused heterocyclic system. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration. For example, analogous imidazoazepines were validated via NMR coupling patterns and MS fragmentation .

Q. What solvent systems and reaction conditions optimize the synthesis of this compound?

Answer: Ethanol or DMF are preferred solvents for one-pot multicomponent reactions, with microwave irradiation reducing reaction time. Catalysts like ethyl acetate enhance yield (e.g., 85% in analogous syntheses). Temperature control (60–80°C) minimizes side products .

Q. How should preliminary pharmacological screening be designed to assess antimicrobial potential?

Answer: Use standardized CLSI protocols for disk diffusion or broth microdilution assays. Test against Gram-positive (e.g., S. aureus), Gram-negative bacteria, and fungi at concentrations ≤1000 ppm. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMF) to validate results .

Advanced Research Questions

Q. What experimental design strategies mitigate variability in biological activity studies of imidazoazepinium salts?

Answer: Implement factorial designs with independent variables (e.g., substituent groups, dosage) and dependent variables (e.g., MIC values). Use randomized block designs with split-plot arrangements to account for batch effects and biological replicates. For environmental studies, longitudinal monitoring of abiotic/biotic compartments is advised .

Q. How can researchers reconcile discrepancies in reported mechanism-of-action studies for structurally related compounds?

Answer: Conduct comparative molecular docking simulations to identify conserved binding motifs (e.g., interactions with bacterial topoisomerases or fungal cytochrome P450). Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference with transcriptomic/proteomic data to confirm target pathways .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Answer: Follow OECD guidelines for biodegradation (e.g., 301F test) and bioaccumulation (log Kow determination). Use Daphnia magna or algal growth inhibition assays for acute toxicity. Long-term ecosystem impact studies should employ mesocosm models to track abiotic transformations (hydrolysis, photolysis) and trophic transfer .

Q. How can advanced chromatographic techniques resolve impurities in scaled-up syntheses?

Answer: Employ high-resolution LC-MS with columns like Chromolith® RP-18e (3 µm particle size) for impurity profiling. Gradient elution (0.1% formic acid in acetonitrile/water) separates polar byproducts. For quantification, use external calibration curves with reference standards .

Data Analysis & Contradiction Resolution

Q. What statistical approaches address conflicting bioactivity data across studies?

Answer: Meta-analysis using random-effects models accounts for inter-study variability. Stratify data by assay type (e.g., disk diffusion vs. microdilution) and organism strain. Principal Component Analysis (PCA) can identify confounding variables (e.g., solvent choice, incubation time) .

Q. How should researchers validate computational predictions of metabolic pathways for this compound?

Answer: Combine in vitro microsomal assays (e.g., human liver microsomes) with high-resolution LC-MS/MS to detect phase I/II metabolites. Cross-validate with in silico tools (e.g., Meteor Nexus) to refine predictive models .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in physicochemical characterization?

Answer: Standardize purity assessments via triple detection (HPLC-UV, ELSD, MS). Perform elemental analysis (C, H, N) to confirm stoichiometry. For hygroscopic samples, use Karl Fischer titration for water content and store under inert atmosphere .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.